Closantel sodium
描述
Synthesis Analysis
The synthesis of Closantel Sodium involves a series of chemical reactions starting from salicylic acid derivatives, undergoing chlorination, nitration, and subsequent reactions with amines. However, detailed synthetic routes in the literature are scarce due to proprietary processes of pharmaceutical companies.
Molecular Structure Analysis
Closantel Sodium is characterized by its unique molecular structure, which includes a halogenated salicylanilide moiety. This structure is crucial for its antiparasitic activity, as it allows for the interaction with the energy metabolism pathways of parasites. The presence of sodium in its structure enhances its solubility, making it effective in various formulations.
Chemical Reactions and Properties
Closantel Sodium partakes in reactions typical of halogenated organics and anilides, including substitution reactions. Its chemical stability under physiological conditions contributes to its efficacy as an antiparasitic agent. The compound's interactions with biological molecules are central to its mechanism of action, inhibiting the energy metabolism of parasites.
Physical Properties Analysis
The physical properties of Closantel Sodium, such as its melting point, solubility in various solvents, and crystalline form, are influenced by its molecular structure. These properties are essential for the formulation of veterinary medicines, affecting the drug's bioavailability and effectiveness.
Chemical Properties Analysis
Chemically, Closantel Sodium exhibits properties typical of both salicylanilides and sodium salts. It is stable under a wide range of conditions but may undergo hydrolysis in the presence of strong acids or bases. Its chemical properties, including reactivity and stability, play a role in its storage, handling, and formulation into medicines.
For more in-depth information on each aspect mentioned, further research into specific scientific studies and reviews on Closantel Sodium would be beneficial. This summary provides a foundational understanding of the compound from a scientific perspective, highlighting the importance of its synthesis, structure, and properties in its role as an antiparasitic agent.
References
- Ultrasound-assisted dispersive liquid–liquid microextraction and multivariate optimization for determination of Sodium Closantel in biological samples and pharmaceutical formula (Pourhossein & Alizadeh, 2018).
- Analytical Separation of Closantel Enantiomers by HPLC (Saleh et al., 2021).
- Unexpected Stable Stoichiometries of Sodium Chlorides (Zhang et al., 2012).
- High-pressure synthesis and structural characterization of the type II clathrate compound Na(30.5)Si(136) encapsulating two sodium atoms in the same silicon polyhedral cages (Yamanaka et al., 2014).
科学研究应用
1. Analytical Separation of Closantel Enantiomers
- Application Summary : This research aimed to develop analytical separations of closantel enantiomers using the normal-phase (NP) HPLC mode with different types of chiral selectors .
- Methods of Application : Two enantiomeric separation methods of closantel were explored by normal-phase high-performance liquid chromatography. The influences of the chiral stationary phase (CSP) structure, the mobile phase composition, the nature and proportion of different mobile phase modifiers (alcohols and acids), and the column temperature on the enantiomeric separation of closantel were investigated in detail .
- Results or Outcomes : The two enantiomers were successfully separated on the novel CSP of isopropyl derivatives of cyclofructan 6 and n -hexane-isopropanol-trifluoroacetic acid (97:3:0.1, v / v / v) as a mobile phase with a resolution ( R s) of about 2.48 .
2. Synergistic Antibacterial Effects of Closantel and Its Enantiomers
- Application Summary : This research presents the combined antibacterial enantioselectivity of closantel through separate enantiomer studies .
- Methods of Application : The fractional inhibitory concentration indices of R -closantel and S -closantel combined with colistin against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli were studied .
- Results or Outcomes : Despite yielding unexpected differences, two closantel enantiomers ( R, S) increased colistin activity against gram-negative bacteria both in vitro and in vivo .
3. Antiparasitic Agent
- Application Summary : Closantel is a broad-spectrum antiparasitic agent used against several species and developmental stages of trematodes, nematodes, and arthropods .
- Methods of Application : The drug is widely used in sheep and cattle and can be used either parenterally (s.c. or i.m.) or orally for both prophylactic and therapeutic purposes and is available as drench, bolus, and injectable formulations .
- Results or Outcomes : The anti-trematode activity of closantel is mainly used against liver fluke. The anti-nematode and anti-arthropod activity is especially used against those species which feed on blood or plasma .
4. Antibacterial Effects Against Multidrug Resistant Gram-Negative Bacteria
- Application Summary : This research presents the combined antibacterial effects of closantel and its enantiomers in combination with colistin against multidrug-resistant gram-negative bacteria .
- Methods of Application : The fractional inhibitory concentration indices of R-closantel and S-closantel combined with colistin against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli were studied .
- Results or Outcomes : Two closantel enantiomers (R, S) increased colistin activity against gram-negative bacteria both in vitro and in vivo .
5. Energy Metabolism Pathway in Liver Flukes
- Application Summary : Closantel is a halogenated salicylanilide with a potent anti-parasitic activity, which probably acts mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes .
- Methods of Application : It is widely used in the management of parasitic infestation in animals but is contraindicated in humans and in high dose in milk-producing animals .
- Results or Outcomes : The drug has shown effectiveness in controlling the global spread of plasmid-mediated colistin resistance .
6. Enhancing Bacterial Killing Effectiveness
- Application Summary : Closantel, an anthelmintic drug approved for veterinary use, has been shown to enhance the bacterial killing effectiveness of polymyxin B against multidrug-resistant A. baumannii, P. aeruginosa, K. pneumoniae, and E. coli .
- Methods of Application : The drug is used in combination with polymyxin B to enhance its antibacterial activity .
- Results or Outcomes : The combined use of closantel and polymyxin B has shown significant results in controlling the spread of multidrug-resistant bacteria .
安全和危害
Closantel Sodium is classified as having acute toxicity, oral (Category 3), H301 . It is also classified as having short-term (acute) aquatic hazard (Category 1), H400, and long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed and is very toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGMDNUOGTSIK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2I2N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Closantel sodium | |
CAS RN |
61438-64-0 | |
Record name | Closantel sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061438640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-o-tolyl]-2-hydroxy-3,5-diiodobenzamidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOSANTEL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZBS9YC04P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。